molecular formula C18H19N2O5P B11398879 dimethyl {5-[(furan-2-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

dimethyl {5-[(furan-2-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11398879
M. Wt: 374.3 g/mol
InChI Key: KTOHNEADJFQUKE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. Common synthetic routes include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Formation of the Oxazole Ring: The oxazole ring is often synthesized via the cyclization of α-hydroxy ketones with amides or nitriles under acidic or basic conditions.

    Coupling Reactions: The furan and oxazole intermediates are then coupled using various coupling agents such as phosphonates under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, leading to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the furan and oxazole rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce reduced oxazole derivatives.

Scientific Research Applications

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and furan-2,5-dicarboxylic acid.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2-methyl-4,5-diphenyloxazole and 2,5-dimethyloxazole.

    Phosphonate Derivatives: Compounds containing the phosphonate group, such as dimethyl methylphosphonate and diethyl ethylphosphonate.

Uniqueness

DIMETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of the furan, oxazole, and phosphonate moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H19N2O5P

Molecular Weight

374.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C18H19N2O5P/c1-22-26(21,23-2)18-17(19-13-15-9-6-12-24-15)25-16(20-18)11-10-14-7-4-3-5-8-14/h3-12,19H,13H2,1-2H3/b11-10+

InChI Key

KTOHNEADJFQUKE-ZHACJKMWSA-N

Isomeric SMILES

COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CO3)OC

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.